7-(3,4-dichlorophenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
7-(3,4-dichlorophenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that belongs to the class of fused pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dichlorophenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves the reaction of hydrazonyl bromides with active methylene compounds such as dibenzoylmethane, acetylacetone, ethyl acetoacetate, phenacyl cyanide, acetoacetanilide, ethyl cyanoacetate, cyanoacetamide, and malononitrile . The resulting pyrazole derivatives are then reacted with formamide, formic acid, and triethyl orthoformate to yield the desired pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-dichlorophenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the heterocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include formamide, formic acid, triethyl orthoformate, benzhydrazide, and hydrazine hydrate . Reaction conditions typically involve heating and the use of solvents such as DMF and ethanol.
Major Products
The major products formed from these reactions include various substituted pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of other heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Medicine: The compound has been investigated for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(3,4-dichlorophenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, the compound binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives, such as:
- 9-(4-fluorophenyl)-7-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 9-(2,4-dichlorophenyl)-7-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
The uniqueness of 7-(3,4-dichlorophenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H10Cl2N6 |
---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
10-(3,4-dichlorophenyl)-5-ethyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C14H10Cl2N6/c1-2-12-19-20-14-9-6-18-22(13(9)17-7-21(12)14)8-3-4-10(15)11(16)5-8/h3-7H,2H2,1H3 |
InChI Key |
NZCSFHJITIJDED-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C=NC3=C2C=NN3C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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